PROTAC FKBP Degrader-3

Description

Overview of Targeted Protein Degradation (TPD) Modalities

TPD encompasses a variety of strategies aimed at selectively removing proteins. bohrium.compharmafeatures.com These modalities primarily leverage the ubiquitin-proteasome system (UPS) or the lysosomal degradation pathway. pharmafeatures.comcellsignal.com Key TPD approaches include:

PROTACs: Heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. pharmafeatures.comtocris.com

Molecular Glues: Small molecules that induce a novel interaction between an E3 ligase and a target protein. pharmafeatures.com

Lysosome-Targeting Chimeras (LYTACs): Molecules that direct extracellular and membrane proteins to the lysosome for degradation. pharmafeatures.comcas.org

Autophagy-Targeting Chimeras (AUTACs): Compounds that guide proteins to the autophagy pathway. cellsignal.comoup.com

These diverse strategies have significantly expanded the "druggable" proteome, enabling the targeting of proteins previously considered intractable with conventional small molecule inhibitors. bohrium.comrevvity.com

PROTACs as Heterobifunctional Degraders

PROTACs are ingeniously designed molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govrsc.org This dual-binding capability allows the PROTAC to act as a bridge, bringing the POI into close proximity with the E3 ligase. drugdiscoverytrends.combps.ac.uk This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. bps.ac.uknih.gov The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules. bps.ac.ukbaudlab.co.uk

Mechanistic Distinction from Occupancy-Driven Pharmacology

Traditional pharmacological approaches are "occupancy-driven," meaning they rely on the continuous binding of a drug to a protein's active site to inhibit its function. bps.ac.uknih.gov This often requires high drug concentrations to maintain efficacy, which can lead to off-target effects. nih.gov

In contrast, PROTACs operate via an "event-driven" mechanism. rsc.orgbaudlab.co.uk Their catalytic nature means that a single PROTAC molecule can trigger the degradation of multiple target protein molecules. bps.ac.ukbaudlab.co.uk This allows for potent and sustained protein knockdown at substoichiometric concentrations, potentially reducing off-target effects and offering a more profound and durable biological response compared to simple inhibition. drugdiscoverytrends.combps.ac.uk Furthermore, PROTACs can target both the enzymatic and non-enzymatic scaffolding functions of proteins, a significant advantage over inhibitors that typically only block enzymatic activity. nih.gov

Significance of FK506-Binding Protein (FKBP) as a Model Target in PROTAC Research

The FK506-Binding Protein (FKBP) family, particularly FKBP12, has served as a crucial model system in the development and validation of PROTAC technology. FKBPs are a family of proteins that possess peptidyl-prolyl isomerase activity and are involved in a variety of cellular processes. frontiersin.org The availability of well-characterized, high-affinity ligands for FKBPs, such as FK506 and rapamycin, provided a ready platform for the design of early PROTACs. nih.gov

The use of FKBP as a model target has allowed researchers to systematically investigate the principles of PROTAC design, including the effects of linker length and composition, the choice of E3 ligase ligand, and the requirements for efficient ternary complex formation. tu-darmstadt.deelifesciences.org Studies involving FKBP-targeting PROTACs have been instrumental in demonstrating the feasibility and potential of this technology. For instance, the degradation of a fusion protein composed of enhanced green fluorescent protein (EGFP) and FKBP has been used as a reporter system to assess the efficacy of new PROTAC designs. frontiersin.orgresearchgate.net

Historical Context of PROTAC Development for FKBP Degradation

The concept of PROTACs was first introduced in 2001. nih.gov Early iterations of PROTACs were peptide-based. mdpi.com A significant milestone was the development of the first cell-permeable PROTAC in 2004, which targeted the degradation of FKBP12. nih.gov This early work laid the foundation for the evolution of PROTAC technology towards more drug-like, small-molecule-based degraders.

Over the years, numerous PROTACs have been developed to target FKBPs, often as a proof-of-concept for new E3 ligase ligands or linker strategies. nih.gov For example, PROTACs have been created that link FKBP12 ligands to ligands for various E3 ligases, including VHL and cereblon. The development of these molecules has not only advanced our understanding of the ubiquitin-proteasome system but has also provided valuable tools for studying the specific functions of different FKBP family members. nih.govresearchgate.net More recent efforts have focused on developing PROTACs that can selectively degrade specific FKBP isoforms, such as FKBP51, which is implicated in various diseases. nih.govresearchgate.net

PROTAC FKBP Degrader-3: A Closer Look

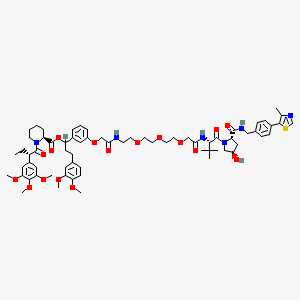

This compound is a specific chemical tool that exemplifies the principles of PROTAC technology. It is a heterobifunctional molecule designed to induce the degradation of FKBP proteins. medchemexpress.comabmole.com

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C68H90N6O17S | medchemexpress.commedchemexpress.com |

| Molecular Weight | 1295.54 g/mol | medchemexpress.commedchemexpress.com |

| CAS Number | 2079056-43-0 | medchemexpress.comabmole.com |

| Appearance | Solid | medchemexpress.comabmole.com |

Mechanism of Action

This compound functions by simultaneously binding to an FKBP protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.comabmole.combroadpharm.com This binding event forms a ternary complex, bringing the FKBP target into close proximity with the VHL ligase. evitachem.com This proximity facilitates the ubiquitination of the FKBP protein, marking it for subsequent degradation by the proteasome. medchemexpress.comtargetmol.com

Research Findings

Research has demonstrated the activity of this compound in cellular models. In one study, treatment of cells expressing an EGFP-FKBP fusion protein with this compound (referred to as compound 10 in the study) at a concentration of 250 nM led to a significant increase in the polyubiquitination of the fusion protein within the first hour. medchemexpress.commedchemexpress.com This indicates the successful recruitment of the VHL ligase and the initiation of the degradation process. The study also found that this induced ubiquitination occurred at a specific lysine (B10760008) residue on the EGFP portion of the fusion protein. medchemexpress.comtargetmol.com

Properties

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54?,63-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQROXFLIRBPGZ-DCXOQVPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H90N6O17S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design Principles of Protac Fkbp Degrader 3

Warhead Design and Binding Specificity

The ability of PROTAC FKBP Degrader-3 to selectively target FKBPs is dictated by its "warhead," the moiety designed to bind specifically to this family of proteins. Concurrently, the recruitment of the cellular degradation machinery is achieved through a carefully selected E3 ubiquitin ligase ligand.

FKBP Ligand Moiety and its Interaction with FKBP

The warhead of this compound is a synthetic ligand derived from the well-characterized FKBP binder, SLF (Synthetic Ligand for FKBP). This ligand is known to interact with the hydrophobic binding pocket of FKBP proteins, a site also recognized by the natural product FK506. The interaction is primarily driven by hydrophobic contacts and hydrogen bonding, ensuring a high affinity and specificity for the target protein. The core structure of the SLF-based ligand provides the necessary scaffold for recognition by the FKBP active site, thereby anchoring the PROTAC to the protein of interest.

E3 Ubiquitin Ligase Ligand Moiety and its Recruitment of von Hippel–Lindau (VHL)

To hijack the cell's protein disposal system, this compound incorporates a ligand that specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.combroadpharm.commedchemexpress.com The VHL ligand is a small molecule designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein, a natural substrate of VHL. This ligand binds to the substrate recognition pocket of VHL, effectively bringing the E3 ligase into close proximity with the FKBP target protein. This induced proximity is the crucial first step in the ubiquitination cascade that marks the target protein for degradation.

Linker Chemistry and Architecture

Impact of Linker Length and Composition on Degradation Efficacy

The linker in this compound is composed of a polyethylene glycol (PEG) chain. The use of a PEG-based linker offers several advantages, including increased water solubility and the ability to finely tune the distance between the two ends of the PROTAC. The length of the linker is a critical determinant of degradation efficacy. An optimal linker length allows for the simultaneous binding of the warhead to FKBP and the E3 ligase ligand to VHL without introducing steric hindrance, thereby promoting the formation of a stable and functional ternary complex.

| Linker Characteristic | Description | Impact on this compound Efficacy |

|---|---|---|

| Composition | Polyethylene glycol (PEG) | Enhances solubility and provides a flexible scaffold. |

| Length | Optimized number of PEG units | Crucial for enabling productive ternary complex formation without steric clash. |

Influence of Linker Rigidity and Flexibility on Ternary Complex Formation

The flexible nature of the PEG linker in this compound is a key design feature. This flexibility allows the molecule to adopt multiple conformations, increasing the probability of achieving the optimal orientation for the formation of the FKBP-PROTAC-VHL ternary complex. While highly rigid linkers can sometimes lead to more potent PROTACs by pre-organizing the binding moieties, a degree of flexibility is often beneficial to overcome potential entropic penalties associated with ternary complex formation. The linker's ability to bend and rotate allows for an induced-fit mechanism, where the PROTAC adapts its conformation to facilitate favorable protein-protein interactions between the target and the E3 ligase.

Design Strategies for Modulating this compound Activity

The efficacy of this compound is not merely a function of its individual components but is highly dependent on the synergistic interplay between them. Modulating its activity involves a combination of rational design principles and empirical optimization to ensure efficient ternary complex formation and subsequent degradation.

The development of a potent degrader like this compound involves both predictive, structure-based methods and experimental trial-and-error.

Rational Design: This approach leverages structural and biochemical information to guide the design of the molecule. Key considerations include:

Selection of E3 Ligase: The choice of VHL as the E3 ligase recruiter is a rational one, as VHL is widely expressed across various tissue types. musechem.com

Ligand Selection: The FKBP and VHL ligands are chosen based on their known binding affinities and specificities. The design of small-molecule VHL inhibitors has provided a strong foundation for their use in PROTACs. rsc.org

Structure-Based Linker Design: Computational modeling and structural biology techniques, such as X-ray crystallography of ternary complexes, can provide insights into the optimal linker length, composition, and attachment points. explorationpub.comresearchgate.net The goal is to create a linker that facilitates favorable protein-protein interactions between FKBP and VHL within the ternary complex, a phenomenon known as positive cooperativity, which enhances the stability of the complex. acs.org

Empirical Design: Due to the complexity and dynamic nature of the ternary complex, rational design alone is often insufficient. researchgate.net An empirical approach is therefore essential:

Linker Optimization: A library of PROTACs with varying linker lengths, flexibilities, and compositions is often synthesized and tested. nih.gov This iterative process helps identify the linker that provides the optimal spatial orientation between the two proteins for efficient ubiquitination. explorationpub.com For VHL-based PROTACs, both flexible linkers (e.g., polyethylene glycol or PEG chains) and more rigid structures (e.g., piperazine or alkynes) are explored to fine-tune the molecule's conformational properties. musechem.comnih.gov

Attachment Point Variation: The points at which the linker is connected to the FKBP and VHL ligands are systematically varied. This is crucial because the exit vector from each ligand determines the possible trajectories of the linker and influences the geometry of the resulting ternary complex.

The final design of this compound is a product of this integrated approach, balancing rationally chosen components with empirically optimized connectivity to achieve potent and specific degradation of FKBP.

| Design Approach | Key Principle | Application in this compound Design |

|---|---|---|

| Rational Design | Utilizing structural and biochemical data for predictive design. | Selection of a known VHL ligand and an FKBP-binding warhead; computational modeling of the ternary complex. |

| Empirical Design | Iterative synthesis and testing of compound libraries. | Systematic variation of linker length, composition, and attachment points to find the most effective degrader. |

The design of this compound represents a significant evolution from the first-generation PROTACs. Early proof-of-concept PROTACs often relied on peptidic sequences to recruit E3 ligases. For example, the first cell-permeable PROTACs used a peptide derived from the Hypoxia-Inducible Factor 1-alpha (HIF-1α) to bind to VHL. nih.govrsc.org

These initial constructs, while validating the PROTAC concept, had several limitations inherent to peptides, including:

Poor cell permeability

Low metabolic stability

Potential for immunogenicity

The major breakthrough leading to molecules like this compound was the development of potent, non-peptidic, small-molecule ligands for E3 ligases like VHL. rsc.org This transition from "bio-PROTACs" to entirely small-molecule-based degraders conferred significantly improved drug-like properties, enhancing cellular uptake and in vivo applicability. This compound is a direct beneficiary of this evolution, incorporating a well-characterized small-molecule VHL ligand, which is a hallmark of modern, clinically relevant PROTAC design.

| PROTAC Generation | E3 Ligase Ligand Type | Key Characteristics | Relevance to this compound |

|---|---|---|---|

| First-Generation (e.g., "bioPROTACs") | Peptidic (e.g., HIF-1α peptide for VHL) | Proof-of-concept; Poor cell permeability and stability. | Established VHL as a viable E3 ligase for recruitment. |

| Second-Generation | Small Molecule (e.g., hydroxyproline mimics) | Improved cell permeability, stability, and overall drug-like properties. | This compound is a second-generation, small-molecule-based degrader. |

A key advantage of PROTACs over traditional inhibitors is their catalytic nature: a single molecule can mediate the degradation of multiple target proteins. nih.gov The design of this compound must therefore facilitate an efficient catalytic cycle. This cycle involves the formation of the FKBP-PROTAC-VHL ternary complex, ubiquitination of FKBP, and subsequent release of the PROTAC to find a new FKBP target.

Several factors are critical for enhancing catalytic turnover:

Ternary Complex Kinetics: The efficiency of the catalytic cycle is influenced by the rates of formation and dissociation of the ternary complex. While a stable complex is required for ubiquitination, the PROTAC must be able to dissociate efficiently after the ubiquitin transfer has occurred. nih.gov

Binding Affinities: Interestingly, very high-affinity binding between the PROTAC and the target protein can sometimes be detrimental to catalytic turnover, a phenomenon known as the "hook effect." diva-portal.org A PROTAC with moderate affinity for its target may be more effective, as it can more readily detach after degradation, allowing it to engage new target molecules. The goal is to achieve a balance where the PROTAC can effectively form the ternary complex without remaining sequestered by the product or an excess of the target protein. drughunter.com

Sub-stoichiometric Efficacy: Successful catalytic turnover allows the PROTAC to be effective at sub-stoichiometric concentrations. This means that potent degradation can be achieved even when the intracellular concentration of the PROTAC is lower than that of the target protein, a significant advantage over occupancy-driven inhibitors. rsc.org A study involving this compound (referred to as compound 10) demonstrated a notable increase in the polyubiquitination of an EGFP-FKBP fusion protein when treated with 250 nM of the compound, indicating its ability to effectively engage the cellular degradation machinery. medchemexpress.com

The molecular design of this compound is therefore a multi-faceted optimization problem, aiming not just for potent single-event degradation but for a molecule that can sustain a rapid and efficient catalytic cycle.

Mechanism of Action and Cellular Biology of Protac Fkbp Degrader 3

Ternary Complex Formation Dynamics

The cornerstone of PROTAC FKBP Degrader-3's mechanism of action is the formation of a stable ternary complex, consisting of the PROTAC molecule, the FKBP target protein, and the VHL E3 ligase. The dynamics of this complex are critical for the efficiency of the subsequent ubiquitination and degradation processes.

This compound acts as a molecular bridge, bringing FKBP and the VHL E3 ligase into close proximity. One end of the PROTAC molecule contains a ligand that specifically binds to the active site of an FKBP protein. The other end possesses a ligand that is recognized by and binds to the VHL E3 ligase complex. The two ligands are connected by a chemical linker, which is optimized in length and composition to facilitate the simultaneous binding of both proteins, thereby forming a transient ternary complex. This induced proximity is the essential first step in the degradation cascade, as it positions the FKBP substrate adjacent to the catalytic machinery of the E3 ligase.

The stability and lifetime of the ternary complex are key determinants of the degradation efficiency of a PROTAC. A more stable and longer-lived complex generally allows for more efficient ubiquitination of the target protein. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantitatively assess these parameters. While specific data for this compound is not publicly available, representative data from well-characterized VHL-recruiting PROTACs illustrate these principles.

Table 1: Representative Biophysical Parameters of a VHL-Recruiting PROTAC Ternary Complex

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Binary Binding Affinity (PROTAC to FKBP) | |||

| KD | 50 nM | ITC | Represents the intrinsic affinity of the PROTAC for its target protein. |

| Binary Binding Affinity (PROTAC to VHL) | |||

| KD | 150 nM | SPR | Represents the intrinsic affinity of the PROTAC for the E3 ligase. |

| Ternary Complex Dissociation Constant (KD,ternary) | 25 nM | SPR | A lower value indicates a more stable ternary complex. |

| Ternary Complex Dissociative Half-life (t1/2) | 30 min | SPR | A longer half-life provides a greater window for ubiquitination to occur. nih.gov |

Note: The data presented in this table are representative examples for a generic VHL-recruiting PROTAC and are intended for illustrative purposes.

Cooperativity refers to the influence that the binding of one protein partner (either FKBP or VHL) to the PROTAC has on the binding of the second protein partner. This can be positive, negative, or non-cooperative.

Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-FKBP) enhances the binding affinity for the second protein (VHL). This is often due to the formation of new, favorable protein-protein interactions between FKBP and VHL at the interface of the ternary complex. nih.govnih.gov Positive cooperativity leads to a more stable ternary complex and often correlates with higher degradation efficiency.

Negative Cooperativity (α < 1): The formation of the binary complex reduces the binding affinity for the second protein. This can occur due to steric hindrance or conformational changes that are unfavorable for the binding of the second protein. researchgate.net

Non-cooperative (α = 1): The binding of the two proteins to the PROTAC are independent events.

The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary complex affinity (α = KD,binary / KD,ternary). nih.gov

Table 2: Cooperativity in PROTAC-Induced Ternary Complex Formation

| Type of Cooperativity | Cooperativity Factor (α) | Impact on Ternary Complex Stability | Expected Degradation Efficiency |

|---|---|---|---|

| Positive | > 1 | Increased | High |

| Negative | < 1 | Decreased | Low to Moderate |

The formation of the ternary complex is not a rigid "lock-and-key" process. Both the E3 ligase and the target protein can exhibit significant structural plasticity, adopting different conformations to accommodate the PROTAC and each other. The linker of the PROTAC plays a crucial role in allowing for this flexibility. This dynamic nature of the ternary complex can be permissive for ubiquitination, as it allows for the exploration of various orientations that may expose different lysine (B10760008) residues on the target protein to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. elifesciences.org Structural studies, such as X-ray crystallography and cryo-electron microscopy, have revealed that the same PROTAC can induce different arrangements of the target protein relative to the E3 ligase, highlighting the dynamic nature of these interactions.

Ubiquitination Cascade Initiation

Once the ternary complex is formed, the catalytic activity of the VHL E3 ligase is directed towards the FKBP target protein, initiating the ubiquitination cascade.

The VHL E3 ligase, as part of a larger complex with Cullin-2 and Rbx1, recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. Within the ternary complex, the proximity of the ubiquitin-loaded E2 enzyme to the FKBP protein facilitates the covalent attachment of ubiquitin to accessible lysine residues on the surface of FKBP. This process can occur multiple times, leading to the formation of a polyubiquitin chain on the FKBP protein. This polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cellular machinery responsible for degrading proteins. The proteasome then recognizes, unfolds, and degrades the polyubiquitinated FKBP, while the this compound molecule is released and can participate in further catalytic cycles of degradation. researchgate.net The efficiency of this ubiquitin transfer is dependent on the geometry of the ternary complex and the accessibility of lysine residues on the FKBP surface. elifesciences.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Identification and Characterization of Ubiquitination Sites on FKBP (e.g., Lys158)

The targeted ubiquitination of the FKBP protein is a critical step in its degradation induced by this compound. This process involves the covalent attachment of ubiquitin, a small regulatory protein, to specific lysine residues on the surface of the target protein. scienceopen.com Research has shown that upon the formation of the ternary complex involving this compound, the von Hippel-Lindau (VHL) E3 ligase, and an EGFP-FKBP fusion protein, a notable increase in the polyubiquitination of EGFP-FKBP is observed within the first hour of treatment. medchemexpress.commedchemexpress.com

Detailed analysis has identified a specific ubiquitination site on the EGFP-FKBP construct. When the endogenous VHL E3 ligase is recruited by this compound, the lysine residue at position 158 (Lys158) has been identified as a site for ubiquitylation. medchemexpress.commedchemexpress.com This specificity is a key determinant in the subsequent recognition and degradation of the FKBP protein.

Polyubiquitin Chain Formation and Linkage Specificity

Following the initial ubiquitin conjugation, a polyubiquitin chain is assembled on the FKBP protein. This process is facilitated by the E3 ligase, which catalyzes the transfer of additional ubiquitin molecules to the previously attached one. researchgate.net The formation of this chain acts as a signal for proteasomal degradation. nih.gov

Ubiquitin itself contains several lysine residues (K6, K11, K27, K29, K33, K48, and K63) through which these chains can be formed, and the type of linkage determines the cellular fate of the tagged protein. nih.gov While K48-linked chains are the canonical signal for degradation by the proteasome, other linkages can be involved in different signaling pathways. nih.gov For PROTAC-mediated degradation, the formation of polyubiquitin chains is essential for marking the target protein for destruction by the cell's disposal machinery. latrobe.edu.aunih.gov

Proteasomal Recognition and Degradation of Ubiquitinated FKBP

Once the FKBP protein is tagged with a polyubiquitin chain, it is recognized by the proteasome for degradation. This multi-step process ensures the efficient and selective removal of the targeted protein.

Engagement of the 26S Proteasome

The polyubiquitinated FKBP protein is subsequently recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation. wikipedia.orgnih.gov The polyubiquitin chain serves as a tag that is recognized by specific receptors on the proteasome. nih.gov This recognition event initiates the degradation process.

Fate of Degraded FKBP Peptides

Upon engagement with the proteasome, the ubiquitinated FKBP protein is unfolded and threaded into the proteolytic core of the proteasome. Inside this chamber, the protein is hydrolyzed into small peptides, typically ranging from 3 to 24 amino acids in length. nih.gov These peptides are then released back into the cytoplasm, where they can be further broken down into individual amino acids and recycled for the synthesis of new proteins. The ubiquitin molecules are cleaved from the target protein before its degradation and are also recycled for subsequent rounds of ubiquitination.

Event-Driven Catalytic Cycle of this compound

Unlike traditional inhibitors that operate on an occupancy-driven model, PROTACs like FKBP Degrader-3 function through an event-driven, catalytic cycle. nih.gov This means a single molecule of the PROTAC can induce the degradation of multiple target protein molecules. portlandpress.comnih.govresearchgate.net

The catalytic cycle can be summarized in the following steps:

Ternary Complex Formation : this compound first binds to both the FKBP protein and an E3 ubiquitin ligase (in this case, VHL), bringing them into close proximity to form a ternary complex. nih.govnih.gov

Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to the FKBP protein, leading to its polyubiquitination. nih.gov

Release and Degradation : Once ubiquitinated, the FKBP protein is released from the complex and is targeted to the 26S proteasome for degradation. portlandpress.comnih.gov

Recycling of PROTAC : The this compound molecule is then released and can bind to another FKBP protein and E3 ligase, initiating a new round of degradation. scienceopen.comwikipedia.orgportlandpress.com This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations of the PROTAC. nih.gov

Research Findings on FKBP Ubiquitination

| Finding | Details | Reference |

|---|---|---|

| Ubiquitination Site | Upon recruitment of endogenous VHL by this compound, Lysine 158 (Lys158) on an EGFP-FKBP construct was identified as a ubiquitylation site. | medchemexpress.commedchemexpress.com |

| Polyubiquitination | Treatment with this compound led to a significant increase in the polyubiquitination of EGFP-FKBP within one hour. | medchemexpress.commedchemexpress.com |

In Vitro and Cellular Characterization Methodologies for Protac Fkbp Degrader 3

Biochemical Assays for Target Engagement and Ubiquitination

Biochemical assays are fundamental to confirming the mechanism of action of PROTAC FKBP Degrader-3. These assays dissect the individual binding events and the subsequent biochemical consequence—ubiquitination—in a controlled, cell-free environment.

Biophysical Binding Assays (e.g., ITC, SPR) for Ligand-Protein and Ternary Complex Interactions

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques to quantify the binding affinities of the PROTAC to its target protein (FKBP) and the E3 ligase (VHL), as well as the formation of the key FKBP-PROTAC-VHL ternary complex.

ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interactions. SPR, a label-free optical technique, monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) in addition to binding affinity.

A crucial parameter in PROTAC characterization is the cooperativity factor (α), which is the ratio of the PROTAC's binding affinity for one protein in the absence versus the presence of the other. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, which is often a hallmark of effective PROTACs.

Detailed research findings, including specific Kd and cooperativity values from ITC or SPR for this compound, are not currently available in publicly accessible scientific literature.

| Assay | Interaction Measured | Parameter | Reported Value for this compound |

| ITC/SPR | This compound <-> FKBP | Kd | Data not available |

| ITC/SPR | This compound <-> VHL | Kd | Data not available |

| ITC/SPR | FKBP-PROTAC FKBP Degrader-3-VHL | Kd (Ternary) | Data not available |

| ITC/SPR | Ternary Complex Formation | Cooperativity (α) | Data not available |

In Vitro Ubiquitination Assays

To confirm that the formation of the ternary complex leads to the ubiquitination of the target protein, in vitro ubiquitination assays are performed. These reconstituted biochemical assays contain purified E1 activating enzyme, E2 conjugating enzyme, the VHL E3 ligase complex, an FKBP target protein, ubiquitin, and ATP. The reaction is initiated by the addition of the this compound.

The extent of FKBP polyubiquitination is typically assessed by Western blotting, using an antibody specific for the FKBP protein to detect the appearance of higher molecular weight bands corresponding to ubiquitinated species. Research has indicated that treatment with 250 nM of this compound results in a notable increase in the polyubiquitination of an EGFP-FKBP fusion protein within the first hour of in vitro reaction. medchemexpress.com

Quantitative data detailing the fold-increase in ubiquitination or specific conditions of these assays for this compound are not specified in the available literature.

Fluorescence Polarization and Proximity-Based Assays

Fluorescence Polarization (FP) and proximity-based assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are high-throughput methods to study the formation of the ternary complex.

In a typical FP competition assay, a fluorescently labeled ligand for either FKBP or VHL is displaced by the PROTAC, allowing for the determination of binary binding affinities. To measure ternary complex formation, one protein can be pre-incubated with the PROTAC, and the binding of the second protein is then measured.

TR-FRET and AlphaLISA assays rely on energy transfer between a donor and an acceptor fluorophore conjugated to the FKBP protein and the VHL ligase. When the PROTAC brings the two proteins into close proximity, a detectable signal is generated, providing a quantitative measure of ternary complex formation.

Specific data from FP, TR-FRET, or AlphaLISA experiments characterizing the ternary complex formed by this compound are not available in the public domain.

Cellular Assays for Protein Degradation Efficacy

Cellular assays are critical for evaluating the ability of this compound to permeate cells, engage its targets, and induce the degradation of FKBP proteins in a physiological context.

Western Blotting for FKBP Protein Level Reduction

The most direct method to measure the degradation of a target protein is Western blotting. In this assay, cultured cells are treated with increasing concentrations of this compound for a defined period. The cells are then lysed, and the total protein is subjected to SDS-PAGE and transferred to a membrane, which is probed with an antibody specific for the FKBP protein.

The reduction in the FKBP protein band intensity relative to a loading control (e.g., GAPDH or β-actin) is quantified to determine the extent of degradation. From this dose-response data, key parameters such as the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximum percentage of degradation) can be determined.

Specific DC₅₀ and Dₘₐₓ values for this compound in any cell line have not been reported in the available scientific literature.

| Parameter | Definition | Reported Value for this compound |

| DC₅₀ | Concentration for 50% protein degradation | Data not available |

| Dₘₐₓ | Maximum percentage of protein degradation | Data not available |

Quantitative Proteomics for Target and Off-Target Protein Degradation

To assess the selectivity of this compound across the entire proteome, quantitative mass spectrometry-based proteomics is employed. Techniques such as Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used to compare the relative abundance of thousands of proteins in cells treated with the PROTAC versus a vehicle control.

This global analysis is crucial for confirming the intended degradation of FKBP isoforms and identifying any unintended "off-target" proteins that are also degraded. A highly selective PROTAC will primarily reduce the levels of its intended target protein(s) with minimal impact on the rest of the proteome.

No quantitative proteomics studies have been published that detail the selectivity and off-target profile of this compound.

Flow Cytometry for Cell-Based Degradation Assessment

While specific protocols detailing the use of flow cytometry for assessing degradation induced by this compound are not extensively available in the public domain, the general methodology for such an application is well-established. This technique is particularly useful when the target protein, such as FKBP, is tagged with a fluorescent reporter like Green Fluorescent Protein (GFP).

The typical workflow for a flow cytometry-based degradation assay would involve the following steps:

Cell Line Engineering: A cell line, for instance, HEK293T, is engineered to express a fusion protein of the target FKBP and a fluorescent protein (e.g., EGFP-FKBP).

Treatment with this compound: These cells are then treated with varying concentrations of this compound over a specified time course.

Sample Preparation: Following treatment, the cells are harvested, washed, and prepared for flow cytometry analysis.

Data Acquisition: A flow cytometer is used to measure the fluorescence intensity of individual cells. A decrease in the mean fluorescence intensity of the cell population treated with the PROTAC compared to a vehicle-treated control group would indicate the degradation of the EGFP-FKBP fusion protein.

Data Analysis: The percentage of degradation can be quantified by comparing the fluorescence levels, and this data can be used to determine key degradation parameters.

Kinetic Profiling of this compound Activity

The kinetic profile of a PROTAC provides crucial information about its potency and the dynamics of the degradation process. This includes determining the degradation half-life of the target protein and the concentration of the PROTAC required to achieve 50% degradation.

Degradation Half-Life Determination

Concentration-Dependent Degradation Profiles (DC50)

The half-maximal degradation concentration (DC50) is a key metric of PROTAC potency, representing the concentration of the degrader required to achieve 50% degradation of the target protein at a specific time point.

| Compound | Target Protein | Cell Line | DC50 (nM) | Time Point (hours) |

| This compound | FKBP | Not Specified | Data Not Available | Not Specified |

Detailed DC50 values for this compound are not currently available in the public scientific literature.

Selectivity Profiling of this compound

Selectivity is a critical attribute of any targeted therapeutic, including PROTACs. It is essential to demonstrate that the degrader acts specifically on its intended target with minimal impact on other proteins in the cell.

Assessment of Off-Target Degradation

The assessment of off-target degradation is crucial to understand the safety and specificity of a PROTAC. This is often evaluated using global proteomic techniques, such as mass spectrometry, to compare the proteome of cells treated with the PROTAC to that of control cells.

For this compound, a study investigating its mechanism of action found that upon recruiting the endogenous VHL E3 ligase, only one background lysine (B10760008) residue (Lys158) on the EGFP portion of the EGFP-FKBP fusion protein was found to be ubiquitylated medchemexpress.com. This suggests a degree of specificity in the ubiquitination process directed by this PROTAC. However, comprehensive proteome-wide off-target degradation studies for this compound have not been publicly reported.

Comparative Analysis with Other FKBP-Targeting Modalities

The field of targeted protein degradation includes various modalities for targeting FKBP proteins. A comparative analysis helps to position this compound within this landscape. Other FKBP-targeting modalities include small molecule inhibitors and other PROTACs with different E3 ligase recruiters or linker chemistries.

| Modality | Compound Example | Mechanism of Action | Key Characteristics |

| PROTAC (VHL-recruiting) | This compound | Induces proteasomal degradation of FKBP via VHL E3 ligase. | Event-driven, catalytic mode of action. |

| Small Molecule Inhibitor | FK506 (Tacrolimus) | Binds to the active site of FKBP, inhibiting its enzymatic activity. | Occupancy-driven, stoichiometric inhibition. |

| PROTAC (CRBN-recruiting) | dFKBP-1 | Induces proteasomal degradation of FKBP12 via Cereblon (CRBN) E3 ligase. | Demonstrates potent, dose-dependent degradation of FKBP12. |

This comparative analysis highlights the different mechanisms by which FKBP function can be modulated. While inhibitors block the protein's activity, PROTACs like this compound remove the protein from the cell entirely, which can offer a more profound and sustained biological effect. The choice of E3 ligase recruiter (e.g., VHL vs. CRBN) can also influence the degradation efficiency and selectivity profile of the PROTAC.

Investigation of Resistance Mechanisms to this compound

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is a bifunctional molecule designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP (FK506-binding protein) target protein, leading to its ubiquitination and subsequent degradation medchemexpress.commedchemexpress.com. While this approach holds significant promise, the potential for cancer cells to develop resistance remains a critical area of investigation. Understanding the mechanisms by which cells might evade PROTAC-mediated degradation is essential for developing durable therapeutic strategies. Acquired resistance to PROTACs can emerge through various genetic and non-genetic alterations following chronic treatment aacrjournals.orgaacrjournals.orglatrobe.edu.auresearchgate.netdntb.gov.ua. Key investigated mechanisms include modifications to the components of the degradation machinery and the upregulation of cellular defense systems.

E3 Ligase Mutation or Downregulation

A primary mechanism of acquired resistance to VHL-based PROTACs involves genetic alterations that compromise the integrity and function of the recruited E3 ligase complex aacrjournals.orgaacrjournals.orglatrobe.edu.auresearchgate.netdntb.gov.ua. Since this compound relies on the VHL E3 ligase, its efficacy is contingent upon the proper functioning of this complex.

Research using model systems with other VHL-based PROTACs, such as those targeting BET proteins, has demonstrated that cancer cells can develop resistance through genomic changes affecting core components of the VHL-Cullin-RING ligase (CRL) complex aacrjournals.orgaacrjournals.orglatrobe.edu.auresearchgate.netdntb.gov.ua. For instance, studies have shown that resistance to the VHL-based BET-PROTAC ARV-771 can arise from the depletion of CUL2, a crucial scaffold protein in the VHL E3 ligase complex researchgate.net. The loss of CUL2 impairs the assembly of a functional E3 ligase, thereby preventing the ubiquitination and subsequent degradation of the target protein.

Similarly, mutations or downregulation of VHL itself, the substrate recognition component of the complex, can confer resistance nih.govnih.gov. If the PROTAC can no longer effectively bind to VHL, the formation of the ternary complex (PROTAC-target-E3 ligase) is inhibited, and degradation is blocked. The fitness cost associated with mutating an essential E3 ligase like VHL may sometimes favor alterations in other, less critical complex members nih.gov. This highlights that the entire E3 ligase complex represents a potential vulnerability for the development of resistance.

Table 1: Genomic Alterations in E3 Ligase Complexes Leading to PROTAC Resistance

| PROTAC Type | Cell Line | Acquired Resistance Mechanism | Consequence |

| VHL-based BET PROTAC (ARV-771) | OVCAR8 | Depletion of CUL2 protein | Impaired VHL E3 ligase complex function, no BET protein degradation |

| CRBN-based BET PROTAC (ARV-825) | OVCAR8 | Loss of Cereblon (CRBN) gene | No recruitment of CRBN E3 ligase, no BET protein degradation |

This table summarizes findings from studies on BET-PROTACs, which serve as a model for understanding potential resistance mechanisms applicable to other PROTACs like the VHL-based this compound. aacrjournals.orgresearchgate.net

Target Protein Mutations Affecting Degradation

In contrast to traditional small molecule inhibitors, where resistance often arises from secondary mutations in the target protein that prevent drug binding, this mechanism appears to be less common for PROTACs aacrjournals.orgaacrjournals.orglatrobe.edu.auresearchgate.netdntb.gov.ua. The "event-driven" catalytic nature of PROTACs may make them resilient to certain target protein mutations nih.govmdpi.comnih.gov. As long as the PROTAC can still bind to the mutated target with sufficient affinity to facilitate ternary complex formation, degradation can proceed.

In fact, PROTAC technology is being explored as a strategy to overcome resistance to conventional inhibitors caused by such target mutations nih.govkuickresearch.comfrontiersin.org. For example, PROTACs have been designed to effectively degrade mutated forms of proteins like the Androgen Receptor (AR) and Epidermal Growth Factor Receptor (EGFR) that are resistant to standard inhibitors nih.govkuickresearch.comfrontiersin.org.

While target protein mutations that completely abolish PROTAC binding would theoretically confer resistance, studies on acquired resistance to PROTACs after chronic treatment have more frequently identified alterations in the E3 ligase machinery as the primary cause aacrjournals.orgdntb.gov.ua. This suggests that the plasticity of the PROTAC-target protein interaction may be more robust than the PROTAC-E3 ligase interaction, or that the cell has a higher propensity to alter the more complex E3 ligase machinery.

Efflux Pump Overexpression

A significant mechanism of both intrinsic and acquired resistance to PROTACs is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps nih.govresearchgate.net. These pumps actively transport a wide range of substrates, including therapeutic agents, out of the cell, thereby reducing their intracellular concentration to sub-therapeutic levels.

Proteomic analyses of cancer cell lines with acquired resistance to PROTACs have revealed the upregulation of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein or ABCB1 nih.govresearchgate.net. Increased expression of MDR1 has been shown to confer resistance to PROTACs by actively exporting them from the cancer cells nih.gov. This mechanism is not specific to the PROTAC's target or E3 ligase but is dependent on whether the PROTAC molecule itself is a substrate for the efflux pump.

Further studies have identified another transporter, the ATP-binding cassette transporter ABCC1 (also known as MRP1), as a key factor in constitutively restricting PROTAC bioavailability and efficacy in various cancer cells nih.gov. Crucially, this resistance mechanism can be reversed. Co-administration of MDR1 inhibitors, such as tariquidar, or genetic ablation of the ABCB1 gene has been shown to re-sensitize resistant cells to PROTACs nih.govresearchgate.net. This indicates that combination therapies involving PROTACs and efflux pump inhibitors could be a viable strategy to overcome this form of resistance.

Table 2: Impact of MDR1 Inhibition on PROTAC Sensitivity in Resistant Cells

| Cell Line | Resistance to | MDR1 Inhibition Strategy | Outcome |

| A1847 dBET6-R | BET PROTACs | Co-administration of Tariquidar (MDR1 inhibitor) | Re-sensitization to PROTAC-induced cell death |

| SUM159 Thal-R | CRBN-based PROTACs | Co-administration of Tariquidar (MDR1 inhibitor) | Reduced MDR1 drug efflux activity and increased sensitivity |

| Resistant Colorectal Cancer Cells | MEK1/2 Degraders | Co-administration of Lapatinib (dual EGFR/MDR1 inhibitor) | Synergistic growth inhibition |

This table illustrates how blocking the MDR1 efflux pump can restore the activity of PROTACs in cancer cells that have developed resistance through its overexpression. nih.gov

Structural Biology and Biophysical Studies of Protac Fkbp Degrader 3 Complexes

Co-Crystal Structures of PROTAC-Target-E3 Ligase Ternary Complexes

X-ray crystallography provides high-resolution, static snapshots of macromolecular complexes, offering definitive insights into the binding modes and interactions that stabilize the ternary structure. The process involves crystallizing the purified ternary complex and analyzing its diffraction pattern to build an atomic model. researchgate.net

However, as of September 2025, no experimentally determined co-crystal structures of the ternary complex formed by PROTAC FKBP Degrader-3, an FKBP family protein, and the VHL E3 ligase have been deposited in the Protein Data Bank (PDB) or published in peer-reviewed scientific literature. The crystallization of PROTAC-mediated ternary complexes can be a significant challenge due to the inherent flexibility of the linker and the non-native protein-protein interactions induced by the small molecule. nih.gov

Without an experimental crystal structure for the this compound complex, a detailed elucidation of its specific interfacial interactions is not possible. In general, the stability of such complexes arises from a combination of interactions:

PROTAC-FKBP: Interactions between the FKBP-binding moiety of the PROTAC and the active site or a specific binding pocket on the FKBP protein.

PROTAC-VHL: Interactions between the VHL-binding ligand of the PROTAC and the substrate recognition domain of the VHL E3 ligase.

FKBP-VHL: Novel protein-protein interactions (PPIs) that are induced and stabilized by the PROTAC molecule. These de novo interactions are critical for the stability and cooperativity of the ternary complex. elifesciences.org

The nature and extent of these interactions determine the cooperativity of the complex, which is a measure of how the binding of one protein partner influences the binding of the other. nih.gov

The formation of a PROTAC-induced ternary complex often involves conformational changes in both the target protein and the E3 ligase as they adapt to the new interface. elifesciences.org The flexible linker of the PROTAC also adopts a specific conformation to bridge the two proteins effectively. These structural rearrangements can be crucial for positioning a lysine (B10760008) residue on the target protein's surface in proximity to the E2 ubiquitin-conjugating enzyme, facilitating efficient ubiquitin transfer. promegaconnections.com Without experimental structures, a specific analysis of conformational changes for the this compound system cannot be performed.

Cryo-Electron Microscopy (Cryo-EM) Studies

As of September 2025, there are no published cryo-EM studies specifically focused on the ternary complex involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile biophysical technique used to study the structure, dynamics, and interactions of molecules in solution. For PROTAC systems, NMR can be used to confirm the binding of the PROTAC to its target proteins and to characterize the dynamic nature of the resulting ternary complex. chemrxiv.org It can provide insights into the conformational flexibility of the linker and how the components of the complex behave in a solution state, which is complementary to the static pictures provided by crystallography and cryo-EM.

To date, no specific NMR spectroscopy studies characterizing the dynamics of the this compound ternary complex have been published in the scientific literature.

Computational Modeling and Molecular Dynamics Simulations

In the absence of experimental structural data, computational modeling and molecular dynamics (MD) simulations serve as essential tools to predict and analyze the behavior of PROTAC-mediated ternary complexes. researchgate.netacs.org These methods use the principles of physics and chemistry to build and simulate molecular systems, providing valuable hypotheses about protein-protein and protein-ligand interactions. acs.orgnih.gov

The prediction of a PROTAC ternary complex geometry is a challenging computational task due to the high number of degrees of freedom, particularly from the flexible linker and the relative orientation of the two proteins. acs.org The general workflow for predicting the structure of the this compound : FKBP : VHL complex would involve several key steps:

Component Structures: The process begins with the known, experimentally determined 3D structures of the target protein (e.g., an FKBP isoform) and the E3 ligase complex (VHL), typically obtained from the Protein Data Bank. nih.gov

PROTAC Conformation Sampling: The flexible linker of this compound is computationally sampled to generate a library of possible low-energy conformations.

Protein-Protein Docking: The FKBP and VHL proteins are docked together using algorithms that explore billions of possible relative orientations. This search is often constrained by the length and flexibility of the PROTAC linker to only sample arrangements where the PROTAC can physically bridge the two proteins. nih.govacs.org

Model Refinement and Scoring: The resulting potential ternary complex models are then subjected to energy minimization and scoring functions to identify the most energetically favorable and plausible geometries. nih.gov

Molecular Dynamics (MD) Simulations: Promising models are used as starting points for MD simulations. These simulations model the movement of every atom in the complex over time (from nanoseconds to microseconds), allowing researchers to assess the stability of the predicted interactions and observe the dynamic behavior and conformational flexibility of the entire ternary complex in a simulated aqueous environment. chemrxiv.orgnih.gov

Advanced Protac Modalities and Future Research Directions Applied to Fkbp Degraders

Photo-Switchable PROTACs for Spatiotemporal Control

The development of photoswitchable PROTACs, often termed photoPROTACs, represents a significant leap forward in achieving precise spatiotemporal control over protein degradation. acs.org By incorporating a photosensitive moiety, such as an azobenzene linker, into the PROTAC structure, the molecule's activity can be controlled by light. acs.orgnih.gov

The core principle lies in the light-induced isomerization of the photoswitch, which alters the distance and orientation between the target-binding and E3 ligase-recruiting ligands. acs.org In one isomeric state (e.g., trans), the PROTAC adopts an active conformation that facilitates the formation of a productive ternary complex between the FKBP protein and an E3 ligase, leading to ubiquitination and degradation. Upon irradiation with a specific wavelength of light, the photoswitch converts to the other isomer (e.g., cis), rendering the PROTAC inactive as it can no longer effectively bridge the two proteins. acs.orgnih.gov This process is often reversible, allowing for the degradation to be turned "on" and "off" with different wavelengths of light. nih.gov

This technology has been successfully applied to FKBP12, demonstrating light-dependent degradation. chemrxiv.orgresearchgate.net These "PHOTACs" (PHOtochemically TArgeted Chimeras) showed little to no degradation of FKBP12 in their inactive state but could be triggered by light to induce degradation. chemrxiv.orgresearchgate.net This approach offers the potential to confine protein degradation to specific tissues or even subcellular locations with high precision, thereby minimizing off-target effects. acs.org The ability to control protein levels in real-time also provides a powerful tool for studying the dynamic roles of FKBP proteins in various cellular processes.

| Feature | Description | Key Advantage | Reference Example |

|---|---|---|---|

| Mechanism | Incorporation of a light-sensitive chemical group (e.g., azobenzene) that changes conformation upon light exposure. | Enables on/off control of degradation. | PHOTACs for FKBP12 |

| Control | Spatiotemporal (controlled by the location and timing of light application). | High precision, minimizing systemic exposure and off-target effects. | acs.orgnih.gov |

| Reversibility | The switching between active and inactive states can be reversible with different wavelengths of light. | Allows for dynamic study of protein function. | nih.gov |

Covalent PROTACs and Reversible Covalent Approaches

Covalent PROTACs employ a reactive group that forms a permanent or reversible covalent bond with the target protein or the E3 ligase. nih.govnih.gov This strategy can offer several advantages, including increased potency and prolonged duration of action. frontiersin.org

Irreversible covalent PROTACs form a stable, lasting bond with their target. While this ensures sustained target engagement, it also means the PROTAC molecule is consumed in the process, abrogating the catalytic nature of traditional PROTACs. nih.gov This one-to-one stoichiometry can be a drawback. nih.gov

To address this limitation, reversible covalent PROTACs have been developed. nih.govfrontiersin.org These molecules form a covalent bond that can be broken, allowing the PROTAC to be released and engage with other target molecules, thus preserving its catalytic activity. nih.govnih.govfrontiersin.org This approach combines the benefits of covalent targeting, such as high potency and specificity, with the substoichiometric action of conventional PROTACs. frontiersin.org For instance, reversible covalent PROTACs targeting Bruton's Tyrosine Kinase (BTK) have demonstrated enhanced intracellular accumulation and target engagement. biorxiv.org The application of this strategy to FKBP degraders could potentially lead to highly efficient and selective degradation.

| PROTAC Type | Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Irreversible Covalent | Forms a permanent bond with the target protein. nih.govrsc.org | High potency, prolonged duration of action. | Loss of catalytic activity (1:1 stoichiometry). nih.govnih.gov |

| Reversible Covalent | Forms a temporary covalent bond, allowing for release and recycling. nih.govfrontiersin.org | Combines high potency with catalytic activity, enhanced target engagement. frontiersin.orgbiorxiv.org | Requires careful design of the reversible warhead. |

Dual-Ligand and Multivalent PROTAC Designs

Emerging research is exploring the potential of dual-ligand and multivalent PROTACs to enhance degradation efficacy. nih.govrsc.org These designs move beyond the traditional one-to-one-to-one stoichiometry of target ligand, linker, and E3 ligase ligand.

Dual-ligand PROTACs, which may feature two copies of the target-binding ligand and two copies of the E3 ligase ligand, are hypothesized to form more stable and long-lived ternary complexes. nih.govrsc.org This increased avidity can lead to more efficient ubiquitination and degradation of the target protein. nih.gov Studies have shown that dual-ligand PROTACs can achieve a significant increase in degradation efficiency and cytotoxicity in cancer cell lines compared to their single-ligand counterparts. nih.gov

Another innovative approach is the design of heterotrivalent PROTACs that can recruit two different E3 ligases simultaneously. chemrxiv.org This dual-ligase recruitment strategy has the potential to enhance the speed and potency of protein degradation. chemrxiv.org By engaging multiple degradation pathways, these multivalent PROTACs could also offer a way to overcome potential resistance mechanisms that may arise from the downregulation or mutation of a single E3 ligase. chemrxiv.org

Expanding the E3 Ligase Repertoire for FKBP Degradation

While many early PROTACs, including some FKBP degraders, utilize the von Hippel-Lindau (VHL) E3 ligase, the human genome encodes over 600 E3 ligases, offering a vast and largely untapped resource for targeted protein degradation. medchemexpress.comnih.gov Expanding the repertoire of E3 ligases for PROTAC design is a key area of research with the potential to improve tissue specificity, overcome resistance, and broaden the range of degradable targets.

Several other E3 ligases have been successfully recruited for targeted protein degradation, including:

Cereblon (CRBN): Ligands for CRBN, such as derivatives of thalidomide, are widely used in PROTAC design and have been employed in degraders for FKBP12. nih.govnih.gov

MDM2: The E3 ligase MDM2 is another promising candidate that has been successfully targeted by PROTACs.

DCAF11 and DCAF15: More recently, DCAF11 and DCAF15 have been identified as E3 ligases that can be recruited by specific small molecules for targeted protein degradation. nih.govsemanticscholar.orgbiorxiv.org For example, electrophilic PROTACs have been shown to degrade FKBP12 by covalently engaging DCAF11. nih.govnih.gov

The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of a PROTAC. Different E3 ligases have distinct expression patterns across tissues and cell types, which can be leveraged to achieve more targeted degradation with fewer side effects. Furthermore, some target proteins may form more stable and productive ternary complexes with certain E3 ligases over others. nih.gov

Chemical Biology Applications of PROTAC FKBP Degrader-3

Beyond their therapeutic potential, PROTACs like FKBP Degrader-3 serve as powerful tools in chemical biology for dissecting complex cellular processes.

The ability of PROTACs to induce rapid and specific protein degradation offers a distinct advantage over genetic methods like CRISPR or siRNA, which can be slower and may lead to compensatory cellular responses. nih.gov By acutely depleting a specific FKBP isoform, researchers can observe the immediate consequences on cellular signaling pathways and protein-protein interactions. This "chemical knockdown" approach allows for a more precise understanding of a protein's function in its native cellular context. nih.gov FKBPs are involved in a multitude of cellular processes, including protein folding, receptor signaling, and transcription. glpbio.com Using this compound, the specific roles of individual FKBP family members in these pathways can be elucidated with high temporal resolution.

The dTAG (degradation tag) system is a prime example of how FKBP degradation can be harnessed for functional genomics and proteomic screening. mdpi.com In this system, a protein of interest is endogenously tagged with a mutated version of FKBP12 (FKBP12F36V). mdpi.com A specific degrader molecule can then be used to selectively degrade the FKBP12F36V-tagged protein, allowing for rapid and controlled depletion of the target. mdpi.comyoutube.com

This technology enables researchers to:

Validate drug targets: By rapidly degrading a potential drug target and observing the phenotypic outcome, researchers can quickly assess its therapeutic relevance. mdpi.com

Perform proteome-wide analysis: Quantitative mass spectrometry can be used to analyze the global proteomic changes that occur upon the degradation of a specific protein, revealing its downstream effectors and associated pathways. nih.gov

Study essential proteins: The dTAG system allows for the conditional depletion of essential proteins that would be lethal to the cell if knocked out genetically.

This powerful combination of protein degradation and proteomic analysis provides a versatile platform for exploring the function of a wide range of proteins and uncovering novel biological insights.

Development of FKBP-Targeting Tool Compounds for Basic Research

The creation of tool compounds, such as this compound, has been instrumental in dissecting the process of PROTAC-mediated protein degradation. These chemical probes are designed not for therapeutic purposes but to investigate the fundamental aspects of the ubiquitin-proteasome system and the interplay between different E3 ligases and target proteins.

This compound is a heterobifunctional molecule composed of a ligand that binds to FKBP, a flexible linker, and a moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. broadpharm.com Its design allows for the induced proximity of FKBP to the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the FKBP protein by the proteasome.

Detailed Research Findings

Research utilizing this compound, also identified as compound 10 in a seminal study, has provided significant insights into the ubiquitination process. broadpharm.com In experiments using a model system where Green Fluorescent Protein (GFP) is fused to FKBP (EGFP-FKBP), treatment with this compound demonstrated a marked increase in the polyubiquitination of the fusion protein. broadpharm.com

Specifically, upon treatment with 250 nM of this compound, a notable increase in the polyubiquitination of EGFP-FKBP was observed within the first hour of exposure. broadpharm.com This rapid induction of ubiquitination highlights the efficiency of this PROTAC in bringing the target protein and the E3 ligase into a productive ternary complex.

Further detailed analysis using mass spectrometry revealed a high degree of specificity in the ubiquitination sites. When recruiting the endogenous VHL E3 ligase, this compound was found to induce ubiquitination primarily on a single lysine (B10760008) residue, Lys158, located on the EGFP portion of the fusion protein. broadpharm.com This finding is crucial as it demonstrates that the induced ubiquitination is not random but can be directed to specific sites on the target protein, a key aspect in understanding the downstream consequences of protein degradation.

The development and characterization of FKBP-targeting tool compounds like this compound have been pivotal for the broader field of targeted protein degradation. They serve as benchmark molecules to compare the efficiencies of different E3 ligase recruiters and to optimize the design of novel PROTACs for therapeutic applications. The precise data gathered from these tool compounds continue to inform the rational design of next-generation protein degraders.

Data Tables

Table 1: Profile of this compound

| Feature | Description |

| Compound Name | This compound |

| Alternative Name | Compound 10 |

| Target Protein | FK506-binding protein (FKBP) |

| E3 Ligase Recruited | von Hippel-Lindau (VHL) |

| Mechanism of Action | Induces proximity between FKBP and VHL, leading to ubiquitination and proteasomal degradation of FKBP. |

Table 2: Experimental Findings for this compound

| Parameter | Observation | Source |

| Model System | EGFP-FKBP fusion protein | broadpharm.com |

| Concentration Used | 250 nM | broadpharm.com |

| Effect on Ubiquitination | Notable increase in polyubiquitination within 1 hour. | broadpharm.com |

| Identified Ubiquitination Site | Lysine 158 (on the EGFP tag) | broadpharm.com |

Conclusion

Summary of Key Academic Contributions of PROTAC FKBP Degrader-3 Research

The research centered on this compound and related molecules has furnished the field of targeted protein degradation (TPD) with critical insights and powerful tools. This compound is a heterobifunctional molecule composed of a ligand for the FK506-binding protein (FKBP), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.combroadpharm.com Its primary academic contribution lies in its utility as a tool compound to dissect the fundamental mechanisms of PROTAC-induced ubiquitination and degradation.

A pivotal study demonstrated that treatment with this compound leads to a significant and rapid increase in the polyubiquitination of a model FKBP fusion protein. medchemexpress.com This research provided a granular view of the ubiquitination process, revealing that upon recruitment of the endogenous VHL E3 ligase, a single lysine (B10760008) residue (Lys158) on the model substrate was ubiquitylated. medchemexpress.com This level of precision helped to clarify the biochemical consequences of forming a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.

Furthermore, the broader investigation into FKBP degraders has been instrumental in expanding the TPD toolbox. While this compound utilizes the well-established VHL ligase, other FKBP-targeting PROTACs have been developed to hijack different E3 ligases, thereby broadening the scope of the technology. For instance, dFKBP-1 was developed as a potent FKBP12 degrader that recruits the Cereblon (CRBN) E3 ligase. medchemexpress.com Other research efforts have successfully developed electrophilic PROTACs that covalently recruit less-explored E3 ligases like DCAF11 and DCAF16 to degrade FKBP12, demonstrating the potential to target specific subcellular compartments, such as the nucleus. cancer-research-network.comacs.org Collectively, these studies have established FKBP degraders as a versatile platform for interrogating the basic biology of the ubiquitin-proteasome system.

| Key FKBP Degrader | Recruited E3 Ligase | Key Academic Contribution |

| This compound | VHL | Elucidated specific ubiquitination site (Lys158) on a model substrate. medchemexpress.commedchemexpress.com |

| dFKBP-1 | Cereblon (CRBN) | Demonstrated potent, CRBN-dependent degradation of FKBP12. medchemexpress.com |

| KB02-SLF | DCAF16 (covalent) | Achieved selective degradation of nuclear FKBP12. cancer-research-network.com |

| 21-SLF | DCAF11 | Expanded the range of usable E3 ligases through an electrophilic PROTAC. acs.org |

Unanswered Questions and Challenges in this compound Research

Despite the advances spurred by this compound, significant challenges and unanswered questions remain. A primary set of challenges relates to the physicochemical properties of PROTACs in general. Their high molecular weight often leads to poor water solubility and membrane permeability, which can complicate their use and development. creative-biolabs.com Another common issue is the "hook effect," a phenomenon where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-ligase) dominates over the productive ternary complex, leading to reduced degradation efficacy. nih.gov

Specific to the mechanism, the long-term consequences of degrading a ubiquitous and multifunctional protein like FKBP12 are not fully understood. FKBP12 is involved in various cellular processes, and its chronic depletion could lead to unforeseen physiological effects. cancer-research-network.com Furthermore, the potential for acquired resistance is a significant clinical challenge for all PROTACs. nih.gov Resistance can emerge through mechanisms such as the mutation or downregulation of the recruited E3 ligase, which for this compound would be VHL. creative-biolabs.comnih.gov

Several fundamental questions also remain unanswered:

Ternary Complex Dynamics: The precise structural and kinetic factors that govern the formation and stability of the FKBP-PROTAC-VHL ternary complex are not fully elucidated. Understanding cooperativity in complex formation is crucial for rational PROTAC design. nih.gov

Off-Target Degradation: While PROTACs are designed for specificity, the potential for the PROTAC-E3 ligase complex to degrade proteins other than the intended target remains a concern that requires comprehensive proteomic analysis.

Tissue Specificity: Achieving tissue-specific protein degradation is a major hurdle. Developing strategies to restrict the degradation activity of FKBP degraders to particular cell types would enhance their therapeutic potential and reduce systemic toxicity. marinbio.com

Future Prospects for Investigating the Fundamental Principles of Targeted Protein Degradation through FKBP Degraders

FKBP degraders are poised to remain at the forefront of research into the fundamental principles of TPD. Because FKBP12 is a well-characterized and highly abundant protein, it serves as an ideal model target for developing and validating new TPD technologies. cancer-research-network.com

A significant future prospect is the use of FKBP degraders to systematically compare the activity of a wide array of E3 ligases. By creating a panel of PROTACs with an identical FKBP12-binding moiety but different E3 ligase-recruiting ligands, researchers can directly compare the degradation efficiency, kinetics, and ubiquitination patterns of various ligases. This approach will be critical for expanding the repertoire of E3 ligases beyond VHL and CRBN, which are currently used in most PROTAC designs. marinbio.compatsnap.com

The development of subcellular-compartment-specific FKBP degraders, such as the nuclear-specific KB02-SLF, opens the door to investigating the spatial regulation of the ubiquitin-proteasome system. cancer-research-network.com These tools will allow researchers to probe how protein degradation is controlled in different cellular locations and how these pathways might be selectively manipulated.

Q & A

Q. What is the molecular structure and mechanism of action of PROTAC FKBP Degrader-3?

this compound is a heterobifunctional molecule comprising three domains:

- FKBP ligand : Binds to FK506-binding protein (FKBP), a cytosolic immunophilin involved in protein folding and signaling.

- Linker : A polyethylene glycol (PEG)-based spacer optimizing spatial orientation between target and E3 ligase.

- VHL ligand : Recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.

Mechanism : The PROTAC facilitates FKBP ubiquitination via the VHL complex, leading to proteasomal degradation. This mechanism is validated via Western blot showing >80% FKBP depletion at 30 nM in specific cell lines .

Q. How should researchers validate the degradation efficiency of this compound in vitro?

- Experimental Design :

- Treat cells (e.g., HEK293, HeLa) with this compound (1–100 nM) for 6–24 hours.

- Use Western blot with anti-FKBP antibodies to quantify protein levels. Normalize to loading controls (e.g., β-actin).

- Include controls: DMSO (vehicle), proteasome inhibitor (e.g., MG132) to confirm proteasome dependence.

- Time-Course Analysis : Monitor degradation kinetics; FKBP levels typically decline within 2–4 hours .

Advanced Research Questions

Q. How can the linker length and composition of this compound be optimized for enhanced degradation efficacy?

- Linker Optimization Strategies :

- Synthesize analogs with varying PEG lengths (e.g., PEG2 vs. PEG4) or rigid vs. flexible linkers.

- Assess degradation efficiency via dose-response curves (DC₅₀) and maximal degradation (Dmax) in multiple cell lines.

- Use surface plasmon resonance (SPR) or crystallography to evaluate ternary complex formation (FKBP-PROTAC-VHL).

- Reference : PROTAC-DB 3.0 catalogs linker-activity relationships for similar degraders .

Q. What experimental strategies mitigate off-target effects or incomplete degradation observed with this compound?

Q. How can researchers analyze the proteome-wide specificity of this compound?

- Thermal Proteome Profiling (TPP) : Measure protein thermal stability shifts post-PROTAC treatment to identify off-targets.

- Ubiquitinome Analysis : Enrich ubiquitinated proteins via anti-K-ε-GG antibodies and quantify changes via LC-MS/MS.

- Key Finding : this compound selectively ubiquitinates Lys158 on FKBP, with minimal off-target activity .

Q. How should contradictory degradation data across cell lines be addressed?

Q. What orthogonal assays confirm on-target degradation by this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products